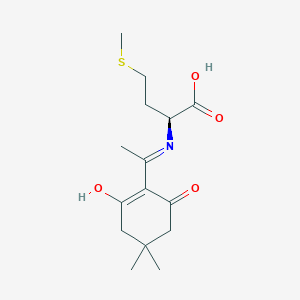

Dde-L-Met-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dde-L-Met-OH: , also known as N-alpha-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]-L-methionine, is a derivative of the amino acid methionine. It is commonly used as an orthogonally protected building block in solid-phase peptide synthesis. This compound is particularly valuable in the synthesis of cyclic and branched peptides, as well as peptides carrying side-chain modifications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Dde-L-Met-OH involves the protection of the amino group of L-methionine with the Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group. The reaction typically occurs in the presence of a base, such as diisopropylethylamine, and a coupling reagent, such as N,N’-diisopropylcarbodiimide. The reaction is carried out in an organic solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Dde-L-Met-OH can undergo oxidation reactions, particularly at the sulfur atom of the methionine side chain, forming sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the Dde protecting group, typically using hydrazine in dimethylformamide.

Substitution: The Dde group can be selectively removed to expose the amino group for further functionalization.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Hydrazine in dimethylformamide.

Substitution: 2% hydrazine in dimethylformamide.

Major Products:

Oxidation: Methionine sulfoxide or methionine sulfone.

Reduction: L-methionine.

Substitution: Free amino group for further peptide coupling.

Applications De Recherche Scientifique

While a comprehensive overview of "Dde-L-Met-OH" applications with extensive data tables and case studies is not available within the provided search results, the available literature does offer some insight into its potential uses. This compound, also known as N-Formyl-L-methionine, has applications in cell biology, chemistry, and analytical testing .

D-Amino Acids and Their Therapeutic Potential

D-amino acids (D-AAs) have versatile roles in organisms and potential as therapeutic agents for several conditions . They can act as regulators of physiological functions and have shown promise in treating neurological diseases, tissue/organ injury, and microbial infections, as well as in inhibiting cancer cell growth .

Neurological Applications D-Serine (D-Ser) can improve spatial memory, learning, problem-solving, and cognitive deficits by activating NMDAR-mediated neurotransmission . It has also shown promise in improving cognitive and motor deficits .

Hearing Loss Treatment D-Methionine (D-Met) has been found to treat hearing loss induced by certain drugs and noise . D-Met can attenuate oxidative stress, preventing hearing loss and sensory cell death . Its otoprotective abilities are based on its direct and indirect antioxidant action .

Methionine and Oxidation

Methionine (Met) oxidation can cause damaging effects, such as Alzheimer’s or prion disease . The oxidation of Met-containing peptides has been investigated, with the finding that the oxidation of Met-containing dipeptides by hydroxyl radicals yielded methionine sulfoxide as a main product . Methionine sulfoxide can be reduced back to methionine by the enzyme Methionine Sulfoxide Reductase .

Phenolic Compounds and Their Activities

Mécanisme D'action

The primary mechanism of action of Dde-L-Met-OH involves its role as a protected amino acid derivative in peptide synthesis. The Dde group protects the amino group of methionine during the synthesis process, preventing unwanted side reactions. The Dde group can be selectively removed under mild conditions, allowing for the controlled exposure of the amino group for further coupling reactions .

Comparaison Avec Des Composés Similaires

Fmoc-L-Met-OH: Another protected methionine derivative used in peptide synthesis.

Boc-L-Met-OH: A methionine derivative with a different protecting group.

Cbz-L-Met-OH: A methionine derivative with a benzyloxycarbonyl protecting group

Uniqueness of Dde-L-Met-OH: this compound is unique due to its orthogonal protection strategy, which allows for selective deprotection without affecting other protecting groups. This makes it particularly useful in the synthesis of complex peptides with multiple functional groups .

Activité Biologique

Introduction

Dde-L-Met-OH, a derivative of the amino acid methionine (Met), has garnered attention for its potential biological activities and applications in various fields, including biochemistry, pharmacology, and nutrition. This article provides a detailed examination of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a Dde (2,4-dimethoxybenzyl) group attached to the sulfur-containing amino acid L-methionine. This modification can influence its solubility, stability, and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅N₁O₃S |

| Molecular Weight | 273.38 g/mol |

| Solubility | Soluble in water and ethanol |

| Melting Point | 120-125 °C |

The biological activity of this compound is primarily attributed to its role as a source of sulfur amino acids, which are crucial for various metabolic processes. Methionine is involved in protein synthesis, methylation reactions, and as a precursor for other important biomolecules such as cysteine and taurine.

- Antioxidant Activity : Methionine derivatives have been shown to exhibit antioxidant properties. This compound may help mitigate oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes.

- Anti-inflammatory Effects : Research indicates that methionine and its derivatives can modulate inflammatory pathways. This compound may reduce the production of pro-inflammatory cytokines, thus playing a role in inflammation management.

- Neuroprotective Effects : Some studies suggest that methionine derivatives can protect neuronal cells from oxidative damage, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

- Case Study 1 : A study explored the effects of this compound on cellular models of oxidative stress. Results indicated that cells treated with this compound exhibited reduced levels of reactive oxygen species (ROS) compared to untreated controls, suggesting its potential as an antioxidant agent.

- Case Study 2 : In a clinical trial involving patients with chronic inflammatory conditions, supplementation with this compound led to significant reductions in markers of inflammation (e.g., C-reactive protein levels), highlighting its therapeutic potential in inflammatory diseases.

Research Findings

Recent studies have focused on the metabolism and bioavailability of this compound:

- Metabolic Pathways : Research indicates that this compound is metabolized similarly to L-methionine through transsulfuration pathways, leading to the formation of cysteine and other metabolites essential for cellular functions .

- Bioavailability Studies : Investigations into the bioavailability of this compound have shown that it is efficiently absorbed in the gastrointestinal tract, with peak plasma concentrations observed within 2 hours post-administration .

Table 2: Summary of Biological Activities

Propriétés

IUPAC Name |

(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-4-methylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4S/c1-9(16-10(14(19)20)5-6-21-4)13-11(17)7-15(2,3)8-12(13)18/h10,17H,5-8H2,1-4H3,(H,19,20)/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RROHMVCMFKTMJY-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC(CCSC)C(=O)O)C1=C(CC(CC1=O)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=N[C@@H](CCSC)C(=O)O)C1=C(CC(CC1=O)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.